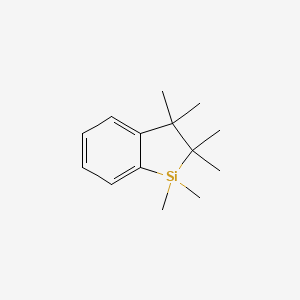
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is a silicon-containing organic compound It is characterized by its unique structure, which includes a benzosilole core with six methyl groups attached to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole typically involves the reaction of a suitable benzosilole precursor with methylating agents. One common method is the reaction of benzosilole with trimethylaluminum in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl: This compound has a similar structure but lacks the silicon atom, leading to different chemical properties.
1,1,1,3,3,3-Hexamethyldisilazane: Another silicon-containing compound, but with different functional groups and reactivity.
Uniqueness
1,1,2,2,3,3-Hexamethyl-2,3-dihydro-1H-1-benzosilole is unique due to its benzosilole core and the presence of six methyl groups attached to the silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88296-52-0 |
|---|---|
Fórmula molecular |
C14H22Si |
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexamethyl-1-benzosilole |
InChI |
InChI=1S/C14H22Si/c1-13(2)11-9-7-8-10-12(11)15(5,6)14(13,3)4/h7-10H,1-6H3 |
Clave InChI |
YXKOOGPMNCUWRK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[Si](C1(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


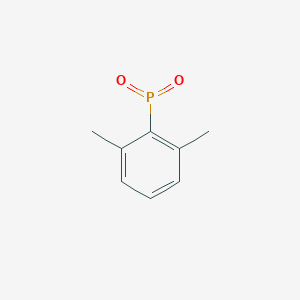
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)


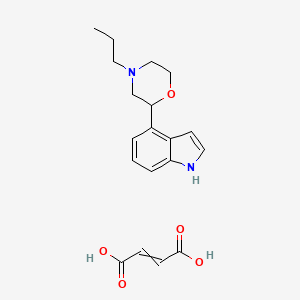


![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)

![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
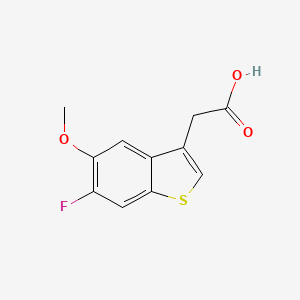
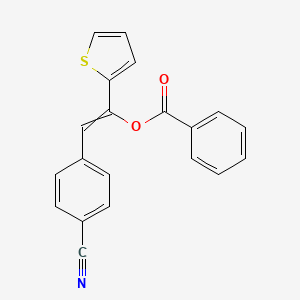
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

